molecular formula C24H24N4O4 B3569369 N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3569369
M. Wt: 432.5 g/mol
InChI Key: FZEUHHNZZMXKJV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is a chemical compound belonging to the class of benzotriazole derivatives. This compound has garnered significant interest due to its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is known for its unique structural features, which contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-(3,4-dimethylphenyl)benzotriazole in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and antioxidant.

    Medicine: Explored for its potential therapeutic applications in treating oxidative stress-related diseases and neurological disorders.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood. it is believed to exert its biological activity through the inhibition of various enzymes and the modulation of oxidative stress pathways. The compound has been shown to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in neurological processes. Additionally, its potent antioxidant activity suggests its potential role in mitigating oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide
  • **N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide

Uniqueness

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of benzotriazole and trimethoxybenzamide moieties. This structural feature contributes to its diverse biological activities, including enzyme inhibition and antioxidant properties. Compared to similar compounds, it exhibits a broader range of applications in scientific research and potential therapeutic uses.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-14-6-8-18(10-15(14)2)28-26-19-9-7-17(13-20(19)27-28)25-24(29)16-11-21(30-3)23(32-5)22(12-16)31-4/h6-13H,1-5H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEUHHNZZMXKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide
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N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

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